molecular formula C20H21BrN2O5S B4164967 Methyl 2-[[1-(4-bromophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate

Methyl 2-[[1-(4-bromophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate

Cat. No.: B4164967
M. Wt: 481.4 g/mol
InChI Key: UXFOJMVQSNYADJ-UHFFFAOYSA-N
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Description

Methyl 2-[({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[[1-(4-bromophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate typically involves multi-step organic reactions. The process often starts with the preparation of the 4-bromophenylsulfonyl chloride, which is then reacted with piperidine to form the sulfonamide intermediate. This intermediate is subsequently coupled with methyl 2-aminobenzoate under specific reaction conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 2-[({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(4-bromophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The aromatic and piperidine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-bromophenyl)benzoate
  • Methyl 2-(4-bromophenyl)benzoate

Uniqueness

Methyl 2-[({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)amino]benzoate is unique due to the presence of both a sulfonyl group and a piperidine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[[1-(4-bromophenyl)sulfonylpiperidine-3-carbonyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O5S/c1-28-20(25)17-6-2-3-7-18(17)22-19(24)14-5-4-12-23(13-14)29(26,27)16-10-8-15(21)9-11-16/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXFOJMVQSNYADJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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